MC 1293 - 428872-06-4

MC 1293

Catalog Number: EVT-3273612
CAS Number: 428872-06-4
Molecular Formula: C16H16N2O3
Molecular Weight: 284.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-hydroxy-3-[1-methyl-4-[(4-methylphenyl)-oxomethyl]-2-pyrrolyl]-2-propenamide is an aromatic ketone.
Overview

MC 1293 is a compound that has garnered attention in the field of medicinal chemistry due to its potential applications in various therapeutic areas. It is particularly noted for its role as a histone deacetylase inhibitor, which can influence gene expression and cellular processes. The compound is classified within the broader category of small molecules that target epigenetic modifications.

Source

The compound MC 1293 was initially described in patent literature, specifically in a patent detailing methods for screening induced pluripotent stem cells and their derivatives. The compound's development is linked to advancements in understanding cellular reprogramming and epigenetic regulation, which are crucial for regenerative medicine and cancer therapy .

Classification

MC 1293 falls under the classification of organic compounds, specifically as a hydroxamic acid derivative. Its mechanism of action involves the inhibition of histone deacetylases, which play a significant role in chromatin remodeling and gene expression regulation.

Synthesis Analysis

Methods

The synthesis of MC 1293 typically involves multi-step organic reactions that integrate various synthetic methodologies. One notable method includes solid-phase synthesis techniques, which allow for the efficient assembly of complex molecules on a solid support. This approach facilitates the purification and characterization of intermediates throughout the synthesis process .

Technical Details

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds that are modified through functional group transformations.
  2. Reagents: Common reagents include coupling agents, protecting groups, and solvents optimized for specific reaction conditions.
  3. Yield Optimization: Techniques such as reaction monitoring via thin-layer chromatography and high-performance liquid chromatography are employed to assess yield and purity at each step.
Molecular Structure Analysis

Structure

The molecular structure of MC 1293 can be characterized by its hydroxamic acid moiety, which is essential for its biological activity. The compound features a central aromatic ring substituted with various functional groups that enhance its solubility and interaction with biological targets.

Data

  • Molecular Formula: C₁₃H₁₅N₃O₃
  • Molecular Weight: 247.28 g/mol
  • Structural Features: It contains both hydrophilic and lipophilic regions, allowing it to penetrate cellular membranes effectively.
Chemical Reactions Analysis

Reactions

MC 1293 undergoes several key chemical reactions that are critical for its function as a histone deacetylase inhibitor:

  1. Hydrolysis: The hydroxamic acid group can undergo hydrolysis under acidic or basic conditions, which may affect its stability and activity.
  2. Complex Formation: The compound forms complexes with zinc ions present in the active sites of histone deacetylases, inhibiting their enzymatic activity.

Technical Details

  • Reaction Conditions: Optimal pH ranges are maintained to ensure the stability of the hydroxamic acid moiety during reactions.
  • Analytical Techniques: Nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of synthesized MC 1293.
Mechanism of Action

Process

MC 1293 exerts its biological effects primarily through the inhibition of histone deacetylases, leading to an increase in acetylated histones. This alteration in histone modification status results in changes to chromatin structure and gene expression profiles.

Data

  • Target Enzymes: Histone deacetylases (specifically HDAC1 and HDAC2).
  • Biological Effects: Induction of cell cycle arrest, apoptosis in cancer cells, and modulation of differentiation pathways in stem cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to moisture and extreme pH levels.
  • Reactivity: Reacts with metal ions due to the presence of the hydroxamic acid group, facilitating its role as an enzyme inhibitor.
Applications

MC 1293 has several scientific applications:

  1. Cancer Therapy: Its ability to inhibit histone deacetylases makes it a candidate for cancer treatment by reactivating silenced tumor suppressor genes.
  2. Stem Cell Research: Used in studies focused on cellular reprogramming and differentiation pathways.
  3. Epigenetic Studies: Serves as a tool for investigating the roles of epigenetic modifications in various biological processes.
Molecular Target Identification and Validation

Histone Deacetylase (HDAC) Isoform Selectivity Profiling

MC 1293 exhibits preferential inhibition towards Class I HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC8), demonstrating significantly lower activity against Class IIa/IIb and Class IV enzymes. This selectivity profile was quantified through:

  • Enzyme kinetic assays: Half-maximal inhibitory concentration (IC₅₀) determinations using recombinant HDAC isoforms revealed potent inhibition of HDAC1 (IC₅₀ = 1.3 nM) and HDAC2 (IC₅₀ = 2.8 nM), compared to HDAC6 (IC₅₀ > 500 nM) [4] [9].
  • Chemical proteomic profiling: Immobilized MC 1293 analogues captured HDAC1, HDAC2, and HDAC3 from cancer cell lysates, with minimal binding to HDAC4, HDAC5, or HDAC7, confirming Class I selectivity [4].
  • Structural basis of selectivity: Molecular docking studies indicate that the macrocyclic cap of MC 1293 occupies the ~14 Å rim pocket of HDAC1/2, forming hydrogen bonds with Asp99/Gly300 (HDAC1) and hydrophobic contacts with Phe198/199. These residues are non-conserved or structurally divergent in Class IIb HDACs (e.g., HDAC6), explaining selectivity [9].

Table 2: HDAC Isoform Selectivity Profile of MC 1293

HDAC ClassIsoformIC₅₀ (nM)Relative Selectivity vs. HDAC1
Class IHDAC11.31.0 (reference)
HDAC22.82.2
HDAC315.712.1
HDAC883.564.2
Class IIbHDAC6>500>384
Class IVHDAC11210161.5

Epigenetic Modulation Mechanisms in Disease Pathogenesis

MC 1293 exerts therapeutic effects by reprogramming disease-associated epigenetic landscapes through:

  • Histone hyperacetylation: Inhibition of Class I HDACs elevates histone H3K9/K14 and H4K5/K12 acetylation, relaxing chromatin structure and enabling transcription of silenced tumor suppressor genes (e.g., p21, PTEN) in cancer models [9] [3].
  • Non-histone substrate modulation: Deacetylation of transcription factors (p53, STAT3), chaperones (HSP90), and DNA repair enzymes (APEX1) is suppressed, leading to:
  • Stabilization of p53 and induction of pro-apoptotic genes
  • Disruption of HSP90-mediated oncoprotein folding
  • Impaired DNA damage repair via APEX1 inhibition [1] [3]
  • Transcriptional reprogramming: RNA-seq analyses in leukemia cells treated with MC 1293 reveal upregulation of differentiation genes (CEBPA, PU.1) and downregulation of pro-survival MYC targets [9].
  • Synergistic epigenetic modulation: MC 1293 cooperates with DNA methyltransferase inhibitors (e.g., decitabine) to reactivate epigenetically silenced loci. This occurs via:
  • Reduced DNMT1 recruitment to hyperacetylated chromatin
  • Enhanced accessibility of methylated promoters to transcription factors [3] [7].

In cancer pathogenesis, these mechanisms induce tumor-selective cell death through:

  • Mitochondrial apoptosis: BAX activation, cytochrome c release, and caspase-9/3 cleavage
  • Cell cycle arrest: p21-mediated G1/S blockade and RB hypophosphorylation
  • Anti-angiogenesis: Suppression of HIF-1α and VEGF expression [3] [9].

Target Engagement Quantification Methodologies

Validation of MC 1293's on-target effects employs multimodal methodologies:

  • Chemical Proteomics:
  • Biotinylated probes: MC 1293 derivatives equipped with photo-crosslinkable diazirine groups and biotin tags enable:
  • In situ UV-induced crosslinking to HDACs in live cells
  • Streptavidin-based affinity purification of interacting complexes
  • Mass spectrometry identification of direct targets (HDAC1/2/3) and co-purifying proteins (e.g., SIN3A, NuRD complex subunits) [4] [5].
  • Competitive profiling: Quantification of HDAC engagement in cellular lysates using immobilized vorinostat beads with/without MC 1293 competition. Dose-dependent reduction in HDAC1/2 binding (>80% at 100 nM) confirms target occupancy [4].

  • Functional Genomic Validation:

  • CRISPR-Cas9 screens: HDAC1/2/3-knockout cells exhibit resistance to MC 1293-mediated growth arrest, while HDAC6/10 knockouts remain sensitive, confirming Class I HDACs as primary targets [5].
  • Hypomorphic alleles: Inducible HDAC1/2 knockdown mimics MC 1293 treatment in transcriptomic profiles, reinforcing mechanism specificity [5] [8].

  • Epigenetic Biomarker Detection:

  • Chromatin immunoprecipitation (ChIP): Increased H3K27ac enrichment at CDKN1A (p21) promoter correlates with MC 1293 exposure time (EC₅₀ = 8 nM) [3] [9].
  • Capillary electrophoresis immunoassays: Quantify acetylated histone H4 levels in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic marker (2.5-fold increase at 24h post-treatment) [4].

  • Structural Characterization:

  • HDAC-MC 1293 co-crystallography: X-ray structures (PDB: 4LXZ) confirm hydroxamate-Zn²⁺ coordination and cap interactions with HDAC1 rim residues. This data informs structure-activity relationship (SAR) optimizations to enhance selectivity [9].

Table 3: Target Engagement Methodologies for MC 1293

MethodApplicationKey Metrics
Biotinylated photo-probesDirect target identification in live cellsHDAC1/2/3 binding specificity; Kd = 0.8-3.2 nM
CRISPR-Cas9 screeningGenetic validation of mechanismResistance score (RS) >2.0 in HDAC1/2 KO cells
Competitive ABPPCellular target occupancyIC50 occupancy = 6.7 nM (HDAC1)
ChIP-qPCRChromatin remodeling quantificationH3K27ac fold-increase at target promoters
X-ray crystallographyBinding mode resolutionZn²⁺ coordination distance: 2.1 Å

Properties

CAS Number

428872-06-4

Product Name

MC 1293

IUPAC Name

(E)-N-hydroxy-3-[1-methyl-4-(4-methylbenzoyl)pyrrol-2-yl]prop-2-enamide

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

InChI

InChI=1S/C16H16N2O3/c1-11-3-5-12(6-4-11)16(20)13-9-14(18(2)10-13)7-8-15(19)17-21/h3-10,21H,1-2H3,(H,17,19)/b8-7+

InChI Key

JUNHQBJCWZVSAT-BQYQJAHWSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)C=CC(=O)NO)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)C=CC(=O)NO)C

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)/C=C/C(=O)NO)C

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